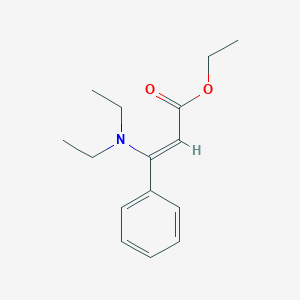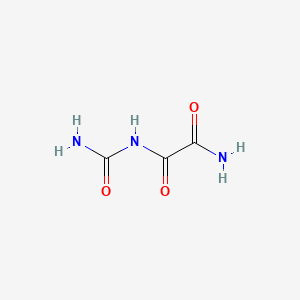
Aminocarbonyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminocarbonyloxamide is an organic compound characterized by its white to pale yellow solid appearance. It possesses a structure similar to urea, featuring an amino group attached to a carbonyl group and an oxamide moiety. This compound is slightly soluble in water but has limited solubility overall .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aminocarbonyloxamide can be synthesized through the oxidation of amines to amides. This process involves the use of transition metal-based oxidants or non-metal-based oxidants, with molecular oxygen often serving as an oxidant in the presence of catalysts . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve additional purification steps to remove any impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Aminocarbonyloxamide undergoes various chemical reactions, including:
Oxidation: Conversion of amines to amides using oxidants.
Reduction: Reduction of amides to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Oxidation: Transition metal-based oxidants, molecular oxygen, and specific catalysts.
Reduction: Lithium aluminum hydride, controlled temperature, and inert atmosphere.
Substitution: Nucleophiles, appropriate solvents, and controlled reaction conditions.
Major Products Formed:
Oxidation: Formation of amides from amines.
Reduction: Formation of amines from amides.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Aminocarbonyloxamide finds applications in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of aminocarbonyloxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and carbonyl groups play a crucial role in its reactivity and interactions. It can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Aminocarbonyloxamide can be compared with other similar compounds, such as:
Urea: Similar structure but different reactivity and solubility properties.
Oxamide: Shares the oxamide moiety but lacks the amino group.
Amides: General class of compounds with similar functional groups but varying structures and properties
This compound stands out due to its unique combination of amino and oxamide groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
617-49-2 |
|---|---|
Molekularformel |
C3H5N3O3 |
Molekulargewicht |
131.09 g/mol |
IUPAC-Name |
N'-carbamoyloxamide |
InChI |
InChI=1S/C3H5N3O3/c4-1(7)2(8)6-3(5)9/h(H2,4,7)(H3,5,6,8,9) |
InChI-Schlüssel |
QKVYYYORISFLAF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)NC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


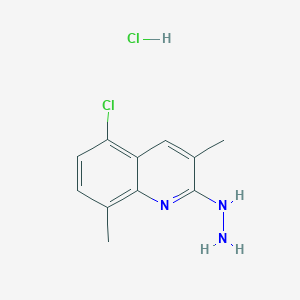
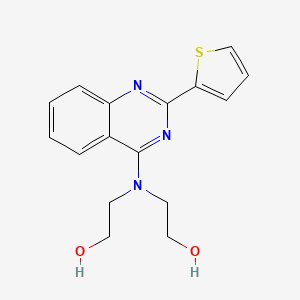


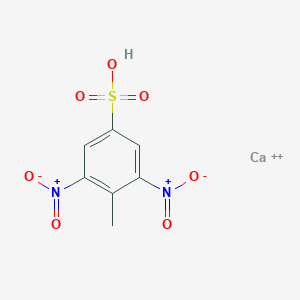

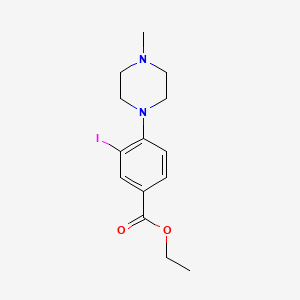
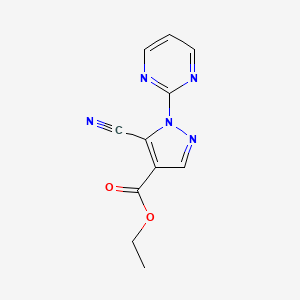
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)



